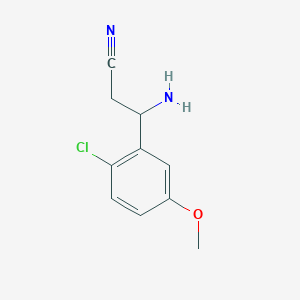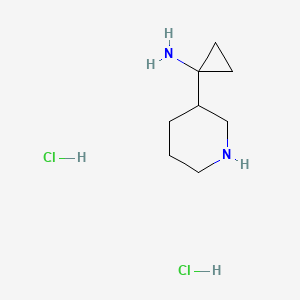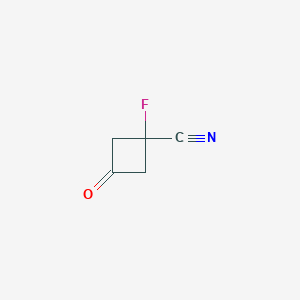![molecular formula C13H19N B13034236 1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
1-[4-(Tert-butyl)phenyl]prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C13H19N It features a phenyl ring substituted with a tert-butyl group and a prop-2-enylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Nitro compounds, halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Wirkmechanismus
The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Tert-butyl)phenyl]ethanamine: Similar structure but with an ethylamine side chain instead of prop-2-enylamine.
1-[4-(Tert-butyl)phenyl]prop-2-en-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine is unique due to its combination of a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3 |
InChI-Schlüssel |
VBTUZLQGBMWJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



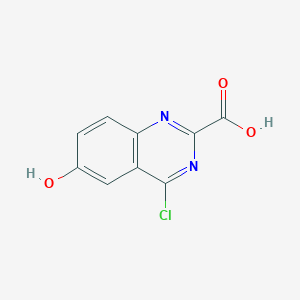
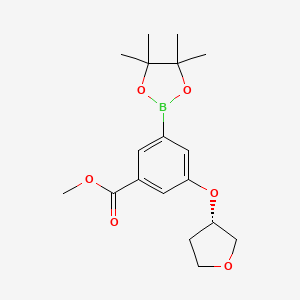
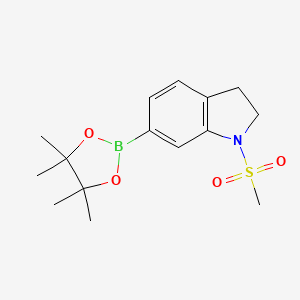
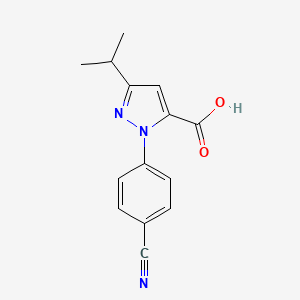
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
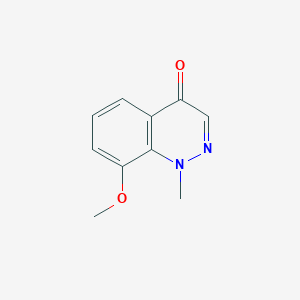
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
